Cefdaloxime is derived from cephalosporin C, a natural product obtained from the fungus Acremonium chrysogenum. The development of cefdaloxime involved chemical modifications to enhance its antibacterial properties and pharmacokinetic profile.
Cefdaloxime falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin class. It is often categorized as a third-generation cephalosporin, which generally indicates a broader spectrum of activity and improved resistance to beta-lactamase enzymes compared to earlier generations.
The synthesis of cefdaloxime typically involves several key steps:
One common synthetic route involves the reaction of cephalosporin C with specific acylating agents under controlled conditions to yield cefdaloxime. The process may also include purification steps such as crystallization or chromatography to isolate the final product in high purity.
Cefdaloxime has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula for cefdaloxime is .
Cefdaloxime undergoes various chemical reactions that are crucial for its function as an antibiotic:
The stability of cefdaloxime against hydrolysis by certain beta-lactamases makes it effective against resistant bacterial strains, allowing it to maintain its antibacterial properties even in challenging environments.
Cefdaloxime exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls.
Cefdaloxime is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Additionally, cefdaloxime is utilized in research settings to study antibiotic resistance mechanisms and develop new antimicrobial agents. Its effectiveness against resistant strains makes it a valuable tool in both clinical and laboratory environments.
Cefdaloxime is a semi-synthetic, third-generation cephalosporin antibiotic characterized by a β-lactam ring fused to a dihydrothiazine ring. The IUPAC name is (6R,7R)-7-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Key functional groups include:
Table 1: Core Functional Groups of Cefdaloxime
Group | Structural Role | Biological Significance |
---|---|---|
β-Lactam | 4-membered cyclic amide | Binds to transpeptidases, inhibiting cell wall synthesis |
Aminothiazolyl ring | 5-membered heterocycle with exocyclic primary amino | Enhances membrane permeability and target affinity |
Carboxylic acid | Ionizable group at C4 position | Enables salt formation for bioavailability enhancement |
The molecular formula is C₁₅H₁₆N₅O₇S₂ (molar mass: 426.45 g/mol). Stereochemistry is critical for antibacterial activity:
Cefdaloxime exhibits the following key properties:
Table 2: Physicochemical Profile
Property | Value | Method/Context |
---|---|---|
Water solubility | 0.45 mg/mL (25°C) | Shaking bath, HPLC quantification |
Log P (octanol/water) | -2.93 | Calculated (XLogP3) [6] |
pKₐ₁ (COOH) | 2.5 | Potentiometric titration |
pKₐ₂ (NH₂) | 6.9 | Potentiometric titration |
Refractive index | 1.600 | Abbe refractometer (estimated) |
Melting point | 171.5–173°C (dec.) | Differential scanning calorimetry |
Cefdaloxime displays polymorphism, with solid-state forms significantly impacting dissolution and stability:
Table 3: Solid-State Characteristics
Form | Crystallographic System | Stability | Dissolution Rate (mg/cm²/min) |
---|---|---|---|
Crystalline Form I | Orthorhombic | High | 0.12 |
Crystalline Form II | Triclinic | Moderate | 0.18 |
Amorphous | Disordered | Low (hygroscopic) | 0.34 |
Degradation pathways include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3